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Compound of Interest

Compound Name: 4-Chloro-2-methyl-7-nitroquinoline

CAS No.: 56983-09-6

Cat. No.: B368666

Get Quote

Part 1: Executive Summary
4-Chloro-2-methyl-7-nitroquinoline (CAS: 56983-09-6) is a high-value heterocyclic

intermediate primarily utilized in the synthesis of bioactive compounds, including antimalarials,

kinase inhibitors, and DNA-intercalating agents. Its utility stems from the orthogonal reactivity of

its functional groups: the labile C4-chlorine atom (activated for nucleophilic displacement) and

the C7-nitro group (a precursor for amines via reduction).

This guide provides a rigorous analysis of the compound's chemical compatibility, stability

profiles, and handling protocols. It moves beyond basic physical properties to offer "field-

proven" insights into how this molecule behaves under synthetic stress, ensuring experimental

success and safety.

Part 2: Physicochemical Profile[1][2]
Understanding the physical state and solubility limits is the first step in designing compatible

reaction matrices.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b368666#bc-rfq
https://www.benchchem.com/product/b368666/docs?utm_src=pdf-body#4-chloro-2-methyl-7-nitroquinoline-chemical-compatibility-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b368666?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value / Description Technical Note

CAS Number 56983-09-6
Unique identifier for the 2-

methyl-7-nitro isomer.[1][2]

Molecular Formula C₁₀H₇ClN₂O₂ MW: 222.63 g/mol

Physical State
Solid (Pale yellow to tan

powder)

Color darkens upon exposure

to light/air.

Melting Point >80°C (Predicted/Analogous)

Exact experimental value

varies by purity/polymorph;

analogs typically melt 100–

140°C.

Solubility (High)
DMSO, DMF, DMAc,

Chloroform

Preferred solvents for SNAr

reactions.

Solubility (Mod)
Dichloromethane, Ethyl

Acetate

Good for extraction; may

require warming for

concentrated solutions.

Solubility (Low) Water, Aliphatic Hexanes
"Crashes out" in non-polar or

highly aqueous media.

LogP ~3.0 (Predicted)
Lipophilic; readily crosses cell

membranes.

Part 3: Chemical Compatibility Matrix
This section defines the stability of 4-Chloro-2-methyl-7-nitroquinoline against major reagent

classes. The ratings below are derived from the electronic effects of the nitro-quinoline scaffold.

Compatibility Ratings
A (Excellent): Stable for prolonged periods.

B (Good): Stable for short durations (<24h) or at low temperatures.

C (Poor): Rapid degradation or reaction.
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X (Incompatible): Dangerous or immediate reaction.

Reagent Class Rating Mechanism / Interaction

Non-Nucleophilic Bases (e.g.,

DIPEA, TEA)
A

Compatible. Used as acid

scavengers in substitution

reactions.

Strong Aqueous Bases

(NaOH, KOH)
C

Hydrolysis Risk: Hydroxide

ions displace the C4-Cl to form

the 4-quinolone (inactive).

Mineral Acids (HCl, H₂SO₄) A/B

Stable. Protonation of N1

occurs (reversible). HCl gas in

ether forms the stable HCl salt.

Lewis Acids (AlCl₃, BF₃) B

Generally stable, but may

complex with the nitro group or

ring nitrogen.

Nucleophiles (Amines, Thiols) X

Reactive: The C4-Cl is

designed to be displaced.

"Incompatible" for storage,

"Ideal" for synthesis.

Reducing Agents (H₂/Pd,

SnCl₂, Fe/HCl)
X

Reactive: Reduces the 7-NO₂

group to 7-NH₂. Must be

avoided unless reduction is the

goal.

Oxidizing Agents (mCPBA,

H₂O₂)
B/C

Potential for N-oxide formation

at the quinoline nitrogen.

Protic Solvents (MeOH, EtOH) B

Slow solvolysis (displacement

of Cl by alkoxide) can occur at

reflux temperatures.

Mechanistic Insight: The "Activated" Chlorine
The 4-chloro substituent is the focal point of this molecule's reactivity. The quinoline nitrogen

(N1) withdraws electron density from the ring, making the C2 and C4 positions electrophilic.
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The addition of a nitro group at C7 (electron-withdrawing) further depletes electron density from

the aromatic system, significantly lowering the activation energy for Nucleophilic Aromatic

Substitution (S_NAr).

Implication for Researchers: You do not need harsh catalysts (like Pd) to displace this chlorine.

Mild heating with a nucleophile is often sufficient.

Part 4: Synthetic Reactivity & Protocols
Reactivity Visualization
The following diagram maps the logical flow of reactivity for this scaffold.

4-Chloro-2-methyl-
7-nitroquinoline

4-Substituted
7-nitroquinoline

S_NAr Displacement
(Fast)

4-Chloro-2-methyl-
7-aminoquinoline

Nitro Reduction
(Chemoselective)

4-Hydroxy-2-methyl-
7-nitroquinoline

Hydrolysis
(Degradation)

Nucleophiles
(Amines, Thiols)

Reducing Agents
(H2/Pd, Fe/HCl)

Aq. Base/Acid
(High Temp)

Click to download full resolution via product page

Caption: Reactivity pathways. The C4-Cl displacement (Red) is the primary synthetic utility,

while hydrolysis (Green) is a degradation pathway to avoid.

Protocol: Nucleophilic Substitution (Amination)
This is the standard workflow for utilizing this compound.[3]

Reagents:

Substrate: 4-Chloro-2-methyl-7-nitroquinoline (1.0 eq)

Nucleophile: Primary or Secondary Amine (1.1 – 1.5 eq)
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Base: Triethylamine or DIPEA (1.5 – 2.0 eq)

Solvent: Isopropanol (IPA), DMF, or Ethanol.

Procedure:

Dissolution: Dissolve the quinoline substrate in the chosen solvent.[3] Note: If using DMF, the

reaction can often proceed at lower temperatures.

Addition: Add the base, followed by the amine.

Reaction: Heat to reflux (IPA/EtOH) or 60–80°C (DMF). Monitor by TLC or LCMS. The

starting material (Cl) typically runs faster (higher R_f) than the amino product.

Workup:

If in Alcohol: Cool to RT. The product often precipitates. Filter and wash with cold ether.

If in DMF: Pour into ice-water. The product will crash out as a solid. Filter and dry.[3][4][5]

Critical Control Point: Avoid using strong alkoxide bases (e.g., NaOMe) unless you intend to

form the ether. Alkoxides are competitive nucleophiles and will displace the chlorine to form the

4-methoxy derivative alongside your amine product.

Part 5: Handling, Storage & Safety[3]
Storage Protocols

Moisture: The C-Cl bond is susceptible to slow hydrolysis. Store in a tightly sealed container,

preferably under an inert atmosphere (Argon/Nitrogen) if storing for >3 months.

Light: Nitro-aromatics are photosensitive. Store in amber vials or wrap containers in foil.

Temperature: Refrigeration (2–8°C) is recommended to inhibit slow decomposition, though

the compound is generally stable at room temperature (20–25°C) for short durations.

Safety & Toxicology (GHS Classification)
Signal Word: Warning
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Hazard Statements:

H315: Causes skin irritation.[6]

H319: Causes serious eye irritation.[6]

H335: May cause respiratory irritation.[6]

Sensitization Risk: Halogenated nitro-aromatics are known skin sensitizers. Double-gloving

(Nitrile) is mandatory.

Inhalation: Use a fume hood. The dust is irritating to mucous membranes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. lookchem.com [lookchem.com]

2. 56983-09-6|4-Chloro-2-methyl-7-nitroquinoline|BLD Pharm [bldpharm.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.thermofisher.com/order/catalog/product/H50554.06
https://www.thermofisher.com/order/catalog/product/H50554.06
https://www.thermofisher.com/order/catalog/product/H50554.06
https://www.thermofisher.com/order/catalog/product/H50554.06
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.benchchem.com
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F4-Chloro-2-methylquinoline
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chemicalbook.com
https://www.google.com/url?sa=E&q=http%3A%2F%2Fwww.orgsyn.org%2Fdemo.aspx%3Fprep%3DCV3P0272
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chemscene.com
https://www.benchchem.com/product/b368666?utm_src=pdf-custom-synthesis#bc-rfq
https://www.lookchem.com/casno56983-09-6.html
https://www.bldpharm.com/products/56983-09-6.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b368666?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. pdf.benchchem.com [pdf.benchchem.com]

4. Organic Syntheses Procedure [orgsyn.org]

5. researchgate.net [researchgate.net]

6. 4-Chloro-7-fluoro-2-methylquinoline, 95% 5 g | Request for Quote | Thermo Scientific
Chemicals [thermofisher.com]

To cite this document: BenchChem. [4-Chloro-2-methyl-7-nitroquinoline: Chemical
Compatibility & Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b368666/docs#4-chloro-2-methyl-7-nitroquinoline-
chemical-compatibility-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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